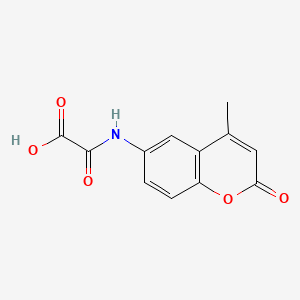

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

Übersicht

Beschreibung

CGP-13143 ist eine bioaktive chemische Verbindung, die für ihre bedeutende Rolle in verschiedenen wissenschaftlichen Forschungsfeldern bekannt ist. Es ist ein kundenspezifisches Syntheseprodukt mit der Summenformel C12H9NO5 und einem Molekulargewicht von 247,2

Vorbereitungsmethoden

Die Synthese von CGP-13143 umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Der Syntheseweg beinhaltet typischerweise die Verwendung von Essigsäure und anderen Reagenzien, um die gewünschte Verbindung zu bilden. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren . Industrielle Produktionsmethoden für CGP-13143 sind nicht umfassend dokumentiert, beinhalten aber im Allgemeinen fortschrittliche Synthesetechnologie und -fähigkeiten, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

CGP-13143 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von CGP-13143 führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

CGP-13143 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Reagenz in verschiedenen Synthesereaktionen verwendet. In der Biologie wird es auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht. In der Medizin wird CGP-13143 auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle bei der Regulierung der Insulin-like Growth Factor-1-Homöostase und der Steigerung der neuroprotektiven Wirkungen . In der Industrie wird CGP-13143 bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt .

Analyse Chemischer Reaktionen

CGP-13143 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of CGP-13143, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

CGP-13143 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, CGP-13143 is investigated for its potential therapeutic applications, including its role in regulating insulin-like growth factor-1 homeostasis and enhancing neuroprotective effects . In industry, CGP-13143 is utilized in the development of new materials and chemical products .

Wirkmechanismus

Der Wirkungsmechanismus von CGP-13143 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass es die Homöostase des Insulin-like Growth Factor-1 reguliert, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielt. CGP-13143 verstärkt die neuroprotektiven Wirkungen und verbessert die neurotrophische Funktion bei Erkrankungen des zentralen Nervensystems. Die genauen molekularen Zielstrukturen und -wege, die an diesen Effekten beteiligt sind, werden noch untersucht, aber es wird angenommen, dass sie Interaktionen mit spezifischen Rezeptoren und Signalmolekülen umfassen .

Vergleich Mit ähnlichen Verbindungen

CGP-13143 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen chemischen Struktur und Bioaktivität einzigartig. Zu ähnlichen Verbindungen gehören cyclisches Glycin-Prolin, das ebenfalls zur Gruppe der bioaktiven 2,5-Diketopiperazine gehört . CGP-13143 weist unterschiedliche Eigenschaften und Anwendungen auf, die es von anderen Verbindungen dieser Gruppe abheben. Seine Fähigkeit, die Homöostase des Insulin-like Growth Factor-1 zu regulieren und die neuroprotektiven Wirkungen zu verstärken, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung .

Referenzen

Eigenschaften

CAS-Nummer |

75919-69-6 |

|---|---|

Molekularformel |

C12H9NO5 |

Molekulargewicht |

247.20 g/mol |

IUPAC-Name |

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |

InChI-Schlüssel |

XPKFKLSUAKCMOS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

75919-69-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.